(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE
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Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety, a chromene structure, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with 6-methoxy-2H-chromen-2-one under basic conditions to form the intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The chromene structure may interact with proteins, altering their function and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 2-(trifluoromethyl)benzimidazole.
Chromene derivatives: Compounds such as 6-methoxy-2H-chromen-2-one and 3-(1H-benzimidazol-2-yl)-chromene.
Trifluoromethyl-substituted compounds: Compounds like 4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)aniline .
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H16F3N3O2 |
---|---|
Molecular Weight |
435.4g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-[4-(trifluoromethyl)phenyl]chromen-2-imine |
InChI |
InChI=1S/C24H16F3N3O2/c1-31-17-10-11-21-14(12-17)13-18(22-29-19-4-2-3-5-20(19)30-22)23(32-21)28-16-8-6-15(7-9-16)24(25,26)27/h2-13H,1H3,(H,29,30) |
InChI Key |
JGVWSOOWWVQJCP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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